molecular formula C17H18N2O6 B4879357 3,5-dihydroxy-N'-(2,3,4-trimethoxybenzylidene)benzohydrazide

3,5-dihydroxy-N'-(2,3,4-trimethoxybenzylidene)benzohydrazide

Cat. No. B4879357
M. Wt: 346.3 g/mol
InChI Key: YCSRCHFAFUAYHP-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dihydroxy-N'-(2,3,4-trimethoxybenzylidene)benzohydrazide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 3,5-dihydroxy-N'-(2,3,4-trimethoxybenzylidene)benzohydrazide is not fully understood. However, it has been proposed that the compound exerts its anti-cancer activity by inducing apoptosis in cancer cells. It has also been suggested that the compound inhibits the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
Studies have shown that 3,5-dihydroxy-N'-(2,3,4-trimethoxybenzylidene)benzohydrazide has a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. Additionally, it has been shown to have antioxidant properties, which may contribute to its potential as a chelating agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,5-dihydroxy-N'-(2,3,4-trimethoxybenzylidene)benzohydrazide in lab experiments is its potential as a versatile compound with multiple applications. However, one of the main limitations is the lack of information regarding its toxicity and potential side effects. Further studies are needed to fully understand the safety profile of this compound.

Future Directions

There are several future directions for the research of 3,5-dihydroxy-N'-(2,3,4-trimethoxybenzylidene)benzohydrazide. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is to explore its potential as a chelating agent and its applications in organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action and safety profile of this compound.
Conclusion:
In conclusion, 3,5-dihydroxy-N'-(2,3,4-trimethoxybenzylidene)benzohydrazide is a synthetic compound with potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

3,5-dihydroxy-N'-(2,3,4-trimethoxybenzylidene)benzohydrazide can be synthesized using various methods. One of the most commonly used methods is the condensation reaction between 3,5-dihydroxybenzoic acid and 2,3,4-trimethoxybenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.

Scientific Research Applications

3,5-dihydroxy-N'-(2,3,4-trimethoxybenzylidene)benzohydrazide has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been investigated for its potential as a chelating agent and as a catalyst in organic synthesis.

properties

IUPAC Name

3,5-dihydroxy-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-23-14-5-4-10(15(24-2)16(14)25-3)9-18-19-17(22)11-6-12(20)8-13(21)7-11/h4-9,20-21H,1-3H3,(H,19,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSRCHFAFUAYHP-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dihydroxy-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]benzohydrazide

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